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Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B1306169

This guide provides a detailed comparison of spectroscopic methods used to confirm the
chemical structure of 3-(Piperidin-1-ylsulfonyl)aniline. By examining data from Infrared (IR)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry
(MS), we can unequivocally determine its molecular structure and differentiate it from its
positional isomers, 4-(Piperidin-1-ylsulfonyl)aniline and 2-(Piperidin-1-ylsulfonyl)aniline.

Spectroscopic Data Summary

The structural confirmation of 3-(Piperidin-1-ylsulfonyl)aniline (Molecular Formula:
C11H16N202S, Molecular Weight: 240.32 g/mol ) relies on interpreting the unique signals
generated by its distinct chemical environment.[1] The data presented below combines
experimental values from spectral databases and predicted values where experimental data is
unavailable.

Table 1: Infrared (IR) Spectroscopy Data
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. Characteristic 3-(Piperidin-1- 4-(Piperidin-1-
Functional Group . . .
Absorption (cm™?) ylsulfonyl)aniline ylsulfonyl)aniline
N 3300-3500 (two bands
N-H Stretch (Aniline) ~3450, ~3360 ~3460, ~3370
for -NHz2)
C-H Stretch
_ 3000-3100 ~3050 ~3060
(Aromatic)
C-H Stretch (Aliphatic)  2850-3000 ~2940, ~2860 ~2935, ~2855
1330-1370
S=0 Stretch ]
) (asymmetric), 1140- ~1340, ~1160 ~1335, ~1155
(Sulfonamide) ]
1180 (symmetric)
C-N Stretch 1250-1360 ~1300 ~1310
C=C Stretch
_ 1450-1600 ~1600, ~1480 ~1590, ~1490
(Aromatic)
Aromatic Bending
690-710 and 810-850 Present Absent
(meta)
Aromatic Bending
810-840 Absent Present

(para)

Table 2: 'H NMR Spectroscopy Data (400 MHz, CDCIs3)
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3-(Piperidin-1-  4-(Piperidin-1-

Proton ylsulfonyl)anili  ylsulfonyl)anili Lo .
) ] ] Multiplicity Integration

Environment ne (Predicted ne (Predicted

5, ppm) 5, ppm)
Aniline -NH2 ~3.9 (broad) ~4.1 (broad) S 2H
Aromatic H

~7.35 - t 1H
(ortho to -SO:zN)
Aromatic H (para

~7.20 ~7.65 (d) d 1H
to -SO2N)
Aromatic H

~6.90 ~6.70 (d) d 1H
(ortho to -NH2)
Aromatic H

~7.10 - S 1H
(meta to both)
Piperidine a-CH2  ~3.00 ~2.95 t 4H
Piperidine B-CH2  ~1.65 ~1.60 m 4H
Piperidine y-CH2  ~1.50 ~1.45 m 2H

Table 3: **C NMR Spectroscopy Data (101 MHz, CDCIs3)
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3-(Piperidin-1- 4-(Piperidin-1-
Carbon Environment ylsulfonyl)aniline ylsulfonyl)aniline
(Predicted 8, ppm) (Experimental o, ppm)[2]
Aromatic C-NH:z ~147.0 150.0
Aromatic C-SO:2N ~138.0 128.0
Aromatic CH ~129.5 129.0
Aromatic CH ~120.0 114.0
Aromatic CH ~118.0 -
Aromatic CH ~114.0 -
Piperidine a-C ~47.5 47.8
Piperidine B-C ~25.0 25.4
Piperidine y-C ~23.5 23.8

Table 4: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge

lon Ratio) Interpretation
atio

[M]* 240 Molecular lon
[M - CsH1oN]* 156 Loss of piperidine radical

Fragment corresponding to
[CeHsNO2S]* 156 ]

aminobenzenesulfonyl
[CsH1oN]* 84 Piperidinyl cation

Workflow for Spectroscopic Structure Confirmation

The process of confirming a chemical structure involves integrating data from multiple
spectroscopic techniques. Each method provides a piece of the puzzle, and together they build
a complete picture of the molecule's architecture.
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Spectroscopic Confirmation Workflow
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Confirmed Structure:
3-(Piperidin-1-ylsulfonyl)aniline
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Caption: Workflow for confirming a chemical structure using spectroscopy.

Comparative Analysis

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional

groups. The presence of two distinct N-H stretching bands confirms the primary amine (-NH2)
of the aniline group. Strong absorptions around 1340 cm~! and 1160 cm~1* are characteristic of
the asymmetric and symmetric stretching of the sulfonyl group (S=0) in the sulfonamide.
Aliphatic C-H stretches from the piperidine ring are observed below 3000 cm~1, while aromatic
C-H stretches appear just above 3000 cm~*. The key differentiator between the isomers lies in
the "“fingerprint region," specifically the aromatic C-H bending patterns. 3-substituted (meta)
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rings show characteristic bands that differ from the single strong band expected for a 1,4-
disubstituted (para) isomer like 4-(Piperidin-1-ylsulfonyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: This technique is crucial for determining the substitution pattern on the aniline ring.
For the 3-isomer, we expect four distinct aromatic proton signals, reflecting the lack of
symmetry. In contrast, the para-substituted 4-isomer would show a more symmetrical
pattern, typically two doublets, due to the chemical equivalence of protons on opposite sides
of the ring. The integration of the signals (e.g., 4H for the alpha-piperidine protons, 2H for the
amine) confirms the number of protons in each environment.

e 13C NMR: The number of unique signals in the 13C NMR spectrum reveals the molecule's
symmetry. The 3-isomer is expected to show six different signals for the aromatic carbons,
whereas the more symmetric 4-isomer would show only four. The chemical shifts of the
piperidine carbons are similar across the isomers, but the shifts of the aromatic carbons are
highly sensitive to the substituent positions.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular
formula (C11H16N202S) by providing a highly accurate mass for the molecular ion peak at m/z
240.[2] The fragmentation pattern offers further structural clues. Common fragmentation
includes the loss of the piperidine ring, leading to a fragment at m/z 156, and the appearance
of the piperidinyl cation itself at m/z 84. This fragmentation is consistent across the isomers,
confirming the presence of the two main structural components.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of a deuterated solvent (e.g., Chloroform-d, CDCIs) inside a standard 5 mm NMR tube.[3]
Ensure the sample is fully dissolved.

e Spectrometer Setup: Insert the sample into the NMR spectrometer.[4] The instrument is
locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to
achieve optimal homogeneity.[4]
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e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a spectral width covering 0-12 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay appropriate for the molecule.[5]

e 13C NMR Acquisition: Acquire the carbon spectrum with broadband proton decoupling.[5] A
greater number of scans is required compared to *H NMR due to the low natural abundance
of the 13C isotope.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Thin Solid Film): Dissolve a small amount (~10-20 mg) of the solid
sample in a few drops of a volatile solvent like methylene chloride.[7]

» Film Deposition: Apply one or two drops of the solution onto a salt plate (e.g., NaCl or KBr).
[7] Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound
on the plate.[7]

» Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer. Record
the spectrum, typically over a range of 4000-400 cm~1.[3] Acquire a background spectrum of
the clean, empty salt plate first and subtract it from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds, this can be via direct insertion probe; for less volatile compounds, a
solution can be introduced via an electrospray ionization (ESI) or similar source.[8]

 lonization: The sample molecules are ionized. In electron ionization (El), a high-energy
electron beam knocks an electron from the molecule to form a molecular ion ([M]*).[9] This
high-energy process often causes the molecular ion to break into smaller, characteristic
fragment ions.[8][10]

e Mass Analysis and Detection: The ions are accelerated into a mass analyzer, where they are
separated based on their mass-to-charge (m/z) ratio.[9] A detector records the abundance of
each ion, generating the mass spectrum.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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